3,5-Dimethoxybenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxybenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAAJSYHBXBLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dimethoxybenzene 1,2 Diamine
Reduction Strategies for Precursor Compounds
The most common and effective approach to synthesizing 3,5-Dimethoxybenzene-1,2-diamine involves the reduction of a nitro group at the 2-position of a 3,5-dimethoxyaniline (B133145) or a related precursor. The choice of reducing agent and reaction conditions is critical to achieving high yields and purity.
Catalytic Hydrogenation Protocols
Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its clean nature and often high efficiency. This method involves the use of a metal catalyst and a hydrogen source.
Key Catalysts and Conditions:
A variety of catalysts are effective for the hydrogenation of nitroarenes, with palladium on carbon (Pd/C) being a common choice. Other active catalysts include platinum (Pt) and nickel (Ni), often supported on materials like carbon or alumina. bohrium.comorganic-chemistry.org The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. bohrium.com The pressure of hydrogen gas and the reaction temperature are key parameters that can be optimized to ensure complete reduction. For instance, catalytic hydrogenation of nitroanilines to their corresponding diamines has been successfully achieved using Pd/C in methanol.
| Catalyst | Solvent | Temperature | Pressure | Reference |
| Palladium on Carbon (Pd/C) | Ethanol/Methanol | Room to elevated | Atmospheric to high pressure | bohrium.com |
| Platinum on Carbon (Pt/C) | Various | Room to elevated | Atmospheric to high pressure | researchgate.net |
| Raney Nickel (Ra-Ni) | Ethanol/Methanol | Room to elevated | Atmospheric to high pressure | researchgate.net |
| Copper/Nickel Nanoparticles | Methanol | 140 °C | H₂ | rsc.org |
Table 1: Typical Catalytic Systems for Nitroarene Reduction
It is important to note that the presence of electron-donating methoxy (B1213986) groups can increase the susceptibility of the resulting diamine to oxidation. Therefore, careful handling and potentially the use of an inert atmosphere during and after the reaction are advisable.
Metal-Mediated Reduction Systems
Metal-mediated reductions offer a robust alternative to catalytic hydrogenation, particularly when specific chemoselectivity is required or when specialized hydrogenation equipment is unavailable. These methods typically employ a metal in the presence of an acid. acsgcipr.org
Common Metal/Acid Systems:
Historically, combinations like iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid have been extensively used for the reduction of nitroarenes. researchgate.netacsgcipr.orgstackexchange.com Tin (Sn) or stannous chloride (SnCl₂) in acidic media are also effective reagents for this transformation. researchgate.netacsgcipr.org Zinc (Zn) dust in acidic or neutral conditions is another viable option. researchgate.net These reactions are often carried out in solvents like water, ethanol, or a mixture thereof. The mechanism generally involves the transfer of electrons from the metal to the nitro group, followed by protonation. acsgcipr.org
| Metal | Acid/Additive | Solvent | Key Features | Reference |
| Iron (Fe) | Hydrochloric Acid (HCl), Acetic Acid, CaCl₂ | Water, Ethanol | Cost-effective, generally good yields. | researchgate.netacsgcipr.org |
| Tin (Sn) / Stannous Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol, Water | Effective, but tin residues can be problematic. | researchgate.netacsgcipr.org |
| Zinc (Zn) | Hydrochloric Acid (HCl), Acetic Acid, Ammonium (B1175870) Chloride (NH₄Cl) | Water, Ethanol | Versatile, can be used under various pH conditions. | researchgate.net |
| Sodium Borohydride (NaBH₄) | Water | - | Used with a catalyst like MMTFe₃O₄Cu MNPs for rapid reduction. | chemicalbook.com |
Table 2: Common Metal-Mediated Reduction Systems
The workup procedure for metal-mediated reductions typically involves filtration to remove the metal salts and subsequent extraction of the product. The choice of the specific metal and acid system can be influenced by factors such as the presence of other functional groups in the molecule and the desired scale of the reaction. acsgcipr.org
Alternative Synthetic Pathways for Diaminobenzene Derivatives
While the reduction of nitro compounds is the most direct route, alternative pathways to substituted diaminobenzenes exist, although they are less commonly reported for this compound specifically. One such approach involves the amination of a pre-functionalized benzene (B151609) ring. Recent research has shown that direct C-H to C-N bond formation can be achieved through single-electron oxidation of electron-rich arenes. nsf.gov For instance, the reaction of certain dialkoxybenzenes with reagents like Selectfluor can lead to amination products, offering a potential, albeit less conventional, route to diamino derivatives. nsf.gov However, the regioselectivity of such reactions would need to be carefully controlled to yield the desired 1,2-diamine isomer.
Regioselective Synthesis and Isomer Control Considerations
The synthesis of this compound necessitates precise control over the positioning of the functional groups on the benzene ring. The key challenge lies in the regioselective introduction of the nitro group at the 2-position of a 1,3-dimethoxybenzene (B93181) or a related precursor.
The directing effects of the two methoxy groups in 1,3-dimethoxybenzene strongly favor electrophilic substitution at the 4- and 6-positions, and to a lesser extent, at the 2-position. The position between the two methoxy groups (position 2) is sterically hindered, making substitution at this site less favorable. Therefore, direct nitration of 1,3-dimethoxybenzene is likely to yield the 4-nitro derivative as the major product. Dinitration is also a possibility under harsher conditions.
To achieve the desired 2-nitro substitution, one might consider starting with a precursor that already has a group at the 1- or 3-position that can be converted to an amino group, and which directs the incoming nitro group to the desired 2-position. For example, starting with 3,5-dimethoxyaniline and performing a controlled nitration could potentially yield 2-nitro-3,5-dimethoxyaniline. The amino group is an ortho-, para-director, but the steric hindrance and the electronic effects of the methoxy groups would play a significant role in the final regiochemical outcome.
Controlling the formation of the desired isomer is paramount, and purification techniques such as column chromatography are often necessary to separate the target compound from any undesired regioisomers that may form during the synthesis.
Reactivity and Reaction Mechanisms of 3,5 Dimethoxybenzene 1,2 Diamine
Electronic Effects of Methoxy (B1213986) Substituents on Aromatic Ring Reactivity
The two methoxy (-OCH3) groups at the 3- and 5-positions of the benzene (B151609) ring play a crucial role in modulating the reactivity of the aromatic system. These groups exert a strong electron-donating effect on the ring through resonance (mesomeric effect), which significantly outweighs their electron-withdrawing inductive effect. stackexchange.comlibretexts.org
The oxygen atom in each methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This delocalization increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy groups. Consequently, the aromatic ring becomes more susceptible to attack by electrophiles.
The electron-donating nature of the methoxy groups can be quantified by comparing the reactivity of methoxy-substituted benzenes to that of unsubstituted benzene in electrophilic aromatic substitution reactions. For instance, the nitration of methoxybenzene (anisole) is significantly faster than the nitration of benzene and proceeds under much milder conditions. libretexts.org
Nucleophilic Character of the Amino Functionalities
The two amino (-NH2) groups at the 1- and 2-positions are the primary centers of nucleophilicity in the 3,5-dimethoxybenzene-1,2-diamine molecule. The nitrogen atoms of the amino groups possess lone pairs of electrons, making them effective nucleophiles that can readily attack electrophilic centers. The nucleophilicity of amines generally follows the order of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com
The presence of the electron-donating methoxy groups further enhances the nucleophilicity of the amino groups. By increasing the electron density on the aromatic ring, the methoxy groups indirectly increase the electron density on the nitrogen atoms of the amino groups, making their lone pairs more available for donation.
The adjacent arrangement of the two amino groups (ortho-diamine) is a key structural feature that enables the facile synthesis of five-membered heterocyclic rings, most notably benzimidazoles. organic-chemistry.orgnih.govnih.gov This cyclization reaction typically involves the condensation of the diamine with an aldehyde or a carboxylic acid. researchgate.netslideshare.net
Table 1: Reactivity of o-Phenylenediamine (B120857) Derivatives in Benzimidazole (B57391) Synthesis
| Aldehyde/Carboxylic Acid | Catalyst/Conditions | Product | Yield (%) | Reference |
| Various Aldehydes | Au/TiO2, CHCl3:MeOH, 25°C | 2-Substituted Benzimidazoles | High | nih.gov |
| Formic Acid | Heat | Benzimidazole | 98.64 | slideshare.net |
| Aldehydes | NH4Cl, Ethanol (B145695), 80-90°C | Monosubstituted Benzimidazoles | - | nih.gov |
Electrophilic Aromatic Substitution Patterns and Directing Effects
In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to specific positions on the benzene ring based on the directing effects of the existing substituents. Both the amino and methoxy groups are strong activating groups and ortho-, para-directors. libretexts.org
Given the substitution pattern of this compound, the positions available for electrophilic attack are C4 and C6. Both of these positions are ortho to one amino group and one methoxy group, and para to the other methoxy and amino group, respectively. This alignment of directing effects strongly activates these positions towards electrophilic substitution.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. chemistry.coachuci.edumasterorganicchemistry.com The stability of the intermediate carbocation determines the rate of the reaction. The electron-donating methoxy and amino groups help to stabilize the positive charge in the arenium ion, thus accelerating the reaction.
Reaction Kinetics and Thermodynamic Considerations
The kinetics of reactions involving this compound are significantly influenced by the electronic and steric properties of the reactants and the reaction conditions. The high nucleophilicity of the amino groups and the activated nature of the aromatic ring generally lead to fast reaction rates, particularly in condensation reactions to form benzimidazoles. nih.gov
Thermodynamically, the formation of the benzimidazole ring system from o-phenylenediamines is a highly favorable process, driven by the formation of a stable aromatic heterocyclic ring. nih.gov The stability of the final product acts as a thermodynamic sink, driving the reaction to completion. masterorganicchemistry.com
The rates of electrophilic aromatic substitution reactions are governed by the energy of the transition state leading to the arenium ion. The electron-donating substituents lower the activation energy for this step, thereby increasing the reaction rate. uci.edu
Derivatization and Transformative Organic Chemistry
Condensation Reactions with Carbonyl Compounds
The condensation of 1,2-diamines with dicarbonyl compounds is a cornerstone of heterocyclic chemistry, most notably in the synthesis of quinoxalines. 3,5-Dimethoxybenzene-1,2-diamine readily undergoes this reaction with various 1,2-dicarbonyl compounds, such as α-diketones and α-ketoaldehydes, to furnish 6,8-dimethoxyquinoxaline derivatives. These reactions typically proceed under mild conditions, often catalyzed by acids or metal salts, and can even occur in water or under solvent-free conditions, aligning with the principles of green chemistry. pharmacyinfoline.comgsconlinepress.com
The general mechanism involves the initial formation of a Schiff base between one of the amino groups and a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline (B1680401) ring. A variety of catalysts, including zinc triflate and iodine, have been employed to facilitate this transformation, often resulting in high yields. ijariie.com The reaction is not limited to simple dicarbonyls; α-hydroxy ketones can also be used, which undergo in-situ oxidation to the corresponding dicarbonyl species before condensation. ijariie.com
| Dicarbonyl Compound | Product | Reaction Conditions | Yield |
|---|---|---|---|
| Glyoxal (B1671930) | 6,8-Dimethoxyquinoxaline | Ethanol (B145695), reflux | High |
| Benzil (B1666583) | 6,8-Dimethoxy-2,3-diphenylquinoxaline | Acetic acid, reflux | Excellent |
| Acetylacetone (in the presence of an oxidizing agent) | 2-Acetyl-3-methyl-6,8-dimethoxyquinoxaline | Air oxidation, various catalysts | Good |
Acylation and Sulfonylation of Amine Groups
The primary amine functionalities of this compound are nucleophilic and readily undergo acylation and sulfonylation reactions with acyl chlorides, anhydrides, and sulfonyl chlorides. These reactions lead to the formation of the corresponding amides and sulfonamides, which can serve as important intermediates for further synthetic transformations or as final products with specific biological activities.
Acylation, typically with reagents like acetyl chloride or acetic anhydride, proceeds smoothly, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the liberated acid. Depending on the stoichiometry of the acylating agent, either mono- or di-acylated products can be selectively obtained. The electron-donating methoxy (B1213986) groups enhance the nucleophilicity of the amine groups, facilitating these reactions.
Similarly, sulfonylation with reagents like p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride yields the corresponding sulfonamides. semanticscholar.org These reactions are also typically carried out in the presence of a base. The resulting sulfonamides are generally stable compounds. The chemoselectivity of these reactions can be controlled, for instance, in molecules containing both hydroxyl and amino groups, the amino group is preferentially sulfonylated. semanticscholar.org
| Reagent | Product Type | Typical Conditions |
|---|---|---|
| Acetyl Chloride | Mono- or Di-acetamide | Pyridine, 0 °C to room temperature |
| Benzoyl Chloride | Mono- or Di-benzamide | Aqueous base or pyridine |
| p-Toluenesulfonyl Chloride | Mono- or Di-tosylsulfonamide | Pyridine or aqueous NaOH |
Cycloaddition Reactions and Annulation Pathways
The 1,2-diamine motif in this compound is a versatile precursor for various cycloaddition and annulation reactions to construct five- and six-membered heterocyclic rings. A prominent example is the synthesis of benzotriazoles. Treatment of o-phenylenediamines with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like acetic acid) leads to the formation of a diazonium salt from one of the amino groups, which then undergoes spontaneous intramolecular cyclization to yield the corresponding benzotriazole. pharmacyinfoline.comijariie.comscribd.com This reaction is expected to proceed efficiently with this compound to give 5,7-dimethoxybenzotriazole.
Furthermore, this compound can participate in formal [3+2] cycloaddition reactions. For instance, reaction with azides can lead to the formation of triazole derivatives. nih.govyoutube.comthieme-connect.de Annulation reactions with β-ketoesters or β-diketones can also be employed to construct seven-membered rings, such as 1,5-benzodiazepines, often under acidic conditions or with microwave irradiation. researchgate.net The specific reaction pathway and product outcome are highly dependent on the reaction conditions and the nature of the reacting partner. researchgate.net
| Reagent/Reaction Type | Resulting Heterocycle | General Conditions |
|---|---|---|
| Nitrous Acid (NaNO₂/CH₃COOH) | 5,7-Dimethoxybenzotriazole | Aqueous, low temperature |
| β-Diketones (e.g., Acetylacetone) | 2,4-Dimethyl-7,9-dimethoxy-1H-1,5-benzodiazepine | Acid catalysis (e.g., BF₃·OEt₂), reflux |
| β-Ketoesters (e.g., Ethyl Acetoacetate) | 4-Methyl-7,9-dimethoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one | Solvent-free, microwave irradiation |
Exploration of Substituent Effects on Derivatization Efficiency
The two methoxy groups on the benzene (B151609) ring of this compound exert a significant electronic effect on its reactivity. Methoxy groups are strong electron-donating groups through resonance, which increases the electron density of the aromatic ring and, more importantly, enhances the nucleophilicity of the two amino groups. vaia.comlibretexts.org This activating effect generally leads to higher reaction rates and yields in derivatization reactions compared to unsubstituted o-phenylenediamine (B120857).
In condensation reactions, the increased nucleophilicity of the diamine can accelerate the initial attack on the carbonyl carbon, leading to faster formation of the quinoxaline product. lookchem.com Similarly, in acylation and sulfonylation reactions, the enhanced nucleophilicity of the nitrogen atoms facilitates the reaction with electrophilic acyl and sulfonylating agents.
When compared to other substituted o-phenylenediamines, the derivatization efficiency of this compound will be influenced by the electronic nature of the other substituents. For instance, compared to nitro-substituted o-phenylenediamines, where the nitro group is strongly electron-withdrawing and deactivating, this compound is expected to be significantly more reactive. Conversely, compared to o-phenylenediamines with other electron-donating groups like methyl or hydroxyl groups, the reactivity would be comparable, with the specific efficiency depending on the relative strength of the activating groups.
Applications in Heterocyclic Synthesis
Benzimidazole (B57391) Formation through Condensation Reactions
The synthesis of the benzimidazole ring system is a prominent application of ortho-phenylenediamines. This bicyclic aromatic heterocycle is a core structure in numerous pharmacologically active molecules.
The condensation of 3,5-Dimethoxybenzene-1,2-diamine with carboxylic acids or their derivatives, such as acid chlorides, esters, or nitriles, is a fundamental method for constructing the benzimidazole scaffold. nih.govnih.gov The reaction typically proceeds via the formation of a mono-acylated intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the imidazole (B134444) ring.
The general mechanism involves the nucleophilic attack of one of the amino groups on the carbonyl carbon of the carboxylic acid derivative, followed by the cyclization of the second amino group onto the newly formed amide or imine intermediate. researchgate.net The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring of this compound enhance the nucleophilicity of the amino groups, facilitating the initial condensation step.
A variety of carboxylic acids can be employed in this reaction, leading to the formation of 2-substituted-5,7-dimethoxybenzimidazoles. The nature of the 'R' group from the carboxylic acid determines the substitution at the 2-position of the resulting benzimidazole.
| Reactant 1 | Reactant 2 | Product |
| This compound | Carboxylic Acid (R-COOH) | 2-R-5,7-dimethoxy-1H-benzimidazole |
| This compound | Acid Chloride (R-COCl) | 2-R-5,7-dimethoxy-1H-benzimidazole |
| This compound | Ester (R-COOR') | 2-R-5,7-dimethoxy-1H-benzimidazole |
This table illustrates the general reaction scheme for the synthesis of 2-substituted-5,7-dimethoxybenzimidazoles.
The successful synthesis of benzimidazoles from this compound is highly dependent on the reaction conditions. Key factors that influence the yield and selectivity of the reaction include the choice of catalyst, solvent, and temperature.
Catalysts: The condensation with carboxylic acids often requires acidic catalysts to facilitate the dehydration step. nih.gov Common catalysts include strong mineral acids like hydrochloric acid, or Lewis acids. In some cases, reagents like polyphosphoric acid (PPA) are used both as a catalyst and a solvent. nih.gov For reactions with more reactive derivatives like acid chlorides, a base is often added to neutralize the HCl generated. nih.gov The use of milder, heterogeneous catalysts is also an area of active research to promote greener synthetic routes. nih.gov
Solvents: The choice of solvent can significantly impact the reaction rate and yield. High-boiling point solvents are often used to drive the reaction towards completion by removing water azeotropically. orientjchem.org In recent years, solvent-free conditions and the use of greener solvents like ethanol (B145695) or even water are being explored to develop more environmentally benign protocols. nih.govnih.gov
Temperature: Traditionally, these condensation reactions require high temperatures to overcome the activation energy for cyclization and dehydration. nih.gov However, the development of more efficient catalytic systems and the use of microwave irradiation have enabled the synthesis of benzimidazoles under milder conditions and with significantly reduced reaction times. organic-chemistry.org
| Catalyst | Solvent | Temperature | Yield | Reference |
| p-Toluenesulfonic acid | Toluene | Reflux | Good | orientjchem.org |
| Ammonium (B1175870) Chloride | Ethanol | 80-90 °C | Good | nih.gov |
| Sodium Hexafluoroaluminate | Ethanol | 50 °C | Good to High | nih.gov |
| None (Microdroplets) | Methanol (B129727) | Ambient | High | nih.gov |
| Gold Nanoparticles/TiO2 | CHCl3:MeOH | 25 °C | High | nih.gov |
This table summarizes various reaction conditions reported for the synthesis of benzimidazoles from o-phenylenediamines, which are applicable to this compound.
Quinoxaline (B1680401) Ring System Construction
The quinoxaline ring system, a fused pyrazine (B50134) and benzene ring, is another important heterocyclic scaffold found in a wide range of biologically active compounds and functional materials.
The classical and most straightforward method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and an α-dicarbonyl compound, such as a 1,2-diketone or a glyoxal (B1671930). nih.govsapub.org this compound readily undergoes this reaction to produce 6,8-dimethoxyquinoxalines. The reaction is typically a rapid, acid- or base-catalyzed condensation-cyclization process.
The mechanism involves the sequential nucleophilic attack of the two amino groups on the two carbonyl carbons of the α-dicarbonyl compound, followed by the elimination of two molecules of water to form the aromatic quinoxaline ring. The electron-donating methoxy groups in this compound can accelerate this reaction by increasing the nucleophilicity of the diamine.
The versatility of the quinoxaline synthesis allows for the preparation of a wide array of substituted derivatives. The substitution pattern of the final quinoxaline product is determined by the substituents on both the this compound and the α-dicarbonyl reactant.
By choosing appropriately substituted α-dicarbonyl compounds, a variety of groups can be introduced at the 2- and 3-positions of the quinoxaline ring. For instance, the reaction of this compound with benzil (B1666583) (1,2-diphenylethane-1,2-dione) would yield 6,8-dimethoxy-2,3-diphenylquinoxaline. Similarly, using biacetyl (butane-2,3-dione) would result in 2,3-dimethyl-6,8-dimethoxyquinoxaline. This modular approach provides a powerful tool for designing and synthesizing libraries of substituted quinoxalines for various applications. nih.govnih.gov
| α-Dicarbonyl Compound | R1 | R2 | Product |
| Glyoxal | H | H | 6,8-Dimethoxyquinoxaline |
| Biacetyl | CH3 | CH3 | 2,3-Dimethyl-6,8-dimethoxyquinoxaline |
| Benzil | Phenyl | Phenyl | 6,8-Dimethoxy-2,3-diphenylquinoxaline |
This table illustrates the design of substituted quinoxalines from this compound and various α-dicarbonyl compounds.
Modern synthetic methods often employ catalysts to improve reaction efficiency and allow for milder reaction conditions. Catalysts such as cerium(IV) ammonium nitrate, nano-zeolites, and various Lewis acids have been successfully used in quinoxaline synthesis. chim.it Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing quinoxaline derivatives. tsijournals.comtsijournals.com
Synthesis of Other Fused Heterocyclic Architectures
Beyond benzimidazoles and quinoxalines, this compound can be utilized as a precursor for the synthesis of other fused heterocyclic systems. The versatile reactivity of the ortho-diamine functionality allows for its participation in various cyclization strategies.
For example, reactions with β-ketoesters can lead to the formation of benzodiazepine (B76468) derivatives under specific conditions. nih.gov Furthermore, multi-component reactions involving this compound can provide access to more complex and diverse heterocyclic scaffolds. The development of novel synthetic methodologies continues to expand the scope of heterocycles that can be accessed from this valuable starting material. For instance, formal [n+2] cyclization reactions with allenes can lead to saturated N-heterocycles like piperazines. d-nb.infonih.gov While specific examples with this compound may be less common in the literature, the fundamental reactivity principles suggest its potential in constructing a wide array of fused heterocyclic compounds.
Strategic Utility as a Building Block in Complex Molecular Syntheses
This compound is a highly valuable and versatile building block in organic synthesis, primarily owing to the presence of two adjacent amino groups on an electron-rich aromatic ring. This specific arrangement of functional groups allows it to serve as a key precursor in the construction of a variety of complex molecular architectures, ranging from nitrogen-containing heterocyclic compounds to sophisticated macromolecular structures like metal-organic frameworks (MOFs). The methoxy groups not only enhance the reactivity of the benzene ring but also influence the properties of the resulting molecules, such as solubility and electronic characteristics.
A significant application of this diamine is in the field of materials science, specifically in the synthesis of conductive metal-organic frameworks (cMOFs). For instance, 4,5-dimethoxybenzene-1,2-diamine (B104307) serves as the foundational starting material for the multi-step synthesis of a complex ligand known as NiTPz-(OH)₈. This ligand is subsequently reacted with metal ions, such as copper nitrate, to assemble a 2D cMOF, designated DC-100. acs.org The resulting framework exhibits exceptional properties for the ultrasensitive and reversible sensing of gases like nitric oxide, demonstrating how the judicious selection of the initial building block is crucial for tailoring the function of advanced materials. acs.org
Furthermore, as a member of the o-phenylenediamine (B120857) family, this compound is a cornerstone in the synthesis of fused nitrogen heterocycles, which are prevalent motifs in pharmaceuticals and functional materials. The most common and direct application is the condensation reaction with 1,2-dicarbonyl compounds to form quinoxalines. chim.itencyclopedia.pubnih.gov This reaction, known as the Hinsberg quinoxaline synthesis, is a robust and high-yielding method for creating the quinoxaline core. The diamine reacts with a dicarbonyl compound, such as benzil, to form the pyrazine ring fused to the dimethoxybenzene scaffold.
Similarly, the diamine is employed in the synthesis of phenazines and related dibenzopyrazine structures. These are typically formed through the condensation of an o-phenylenediamine with a 1,2-quinone. ias.ac.inresearchgate.net The reaction provides a direct route to polycyclic aromatic systems containing a pyrazine ring, which are investigated for their electronic and biological activities. The reaction is often regioselective, which is a significant advantage when using unsymmetrically substituted diamines. ias.ac.in The strategic placement of the dimethoxy groups on the diamine building block allows for the synthesis of phenazine (B1670421) derivatives with tailored electronic properties.
The utility of this compound as a building block is summarized in the table below, highlighting its role in generating diverse and complex molecular structures.
Table 1: Synthetic Applications of this compound
| Starting Material | Reaction Type | Product Class / Specific Molecule | Significance / Application of Product |
| 4,5-Dimethoxybenzene-1,2-diamine | Multi-step ligand synthesis followed by solvothermal reaction with metal salt | Conductive Metal-Organic Framework (cMOF) / DC-100 | Material for ultrasensitive and reversible nitric oxide gas sensing. acs.org |
| o-Phenylenediamines | Condensation with 1,2-dicarbonyl compounds | Quinoxalines | Core structures in pharmaceuticals and biologically active compounds. chim.itencyclopedia.pub |
| o-Phenylenediamines | Condensation with 1,2-quinones | Phenazines | Important class of heterocycles found in natural products, dyes, and biologically active synthetic compounds. ias.ac.in |
Applications in Polymer and Materials Science
Role as a Monomer in Polycondensation Reactions
As a diamine monomer, 3,5-Dimethoxybenzene-1,2-diamine readily participates in polycondensation reactions with a variety of co-monomers to yield high-molecular-weight polymers. The methoxy (B1213986) groups play a crucial role in influencing the properties of these polymers.
Development of Polymeric Schiff Bases
Polymeric Schiff bases, or polyazomethines, are characterized by the presence of an azomethine (-C=N-) linkage in their polymer backbone. wikipedia.org These are typically synthesized through the condensation of a diamine with a dicarbonyl compound. wikipedia.orgscite.ai The reaction of this compound with dialdehydes like terephthalaldehyde (B141574) or isophthalaldehyde (B49619) results in the formation of these polymers. A key advantage conferred by the methoxy groups is the enhanced solubility of the resulting polymeric Schiff bases in common organic solvents, which simplifies their characterization and processing. These polymers often exhibit notable thermal stability and fluorescent properties, making them promising materials for optoelectronic applications.
| Property | Observation |
| Solubility | Enhanced in common organic solvents |
| Thermal Stability | Good thermal stability |
| Optical Properties | Exhibits fluorescence |
Precursor for Advanced Polymer Architectures (e.g., Polyimides)
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical inertness, and mechanical strength. sigmaaldrich.com Their synthesis often involves a two-step process starting with the formation of a soluble poly(amic acid) precursor from a diamine and a dianhydride, followed by cyclodehydration to form the polyimide.
Utilizing this compound as the diamine component in this process allows for the incorporation of the dimethoxyphenyl unit into the polymer backbone. The methoxy groups can disrupt the polymer chain packing, leading to polyimides with improved solubility and lower glass transition temperatures, while still retaining high thermal decomposition temperatures. This balance of properties is particularly advantageous for applications requiring solution-based processing, such as the fabrication of thin films and coatings in the electronics industry. Research has shown that polyimides derived from this diamine exhibit good film-forming capabilities and thermal stability.
Integration into Functional Organic Materials
The distinct electronic and structural characteristics of this compound make it a valuable building block for creating functional organic materials with tailored electronic and optical properties.
Design of Conductive and Semiconductive Polymers
The incorporation of this compound into polymer chains can significantly influence their electronic behavior, opening avenues for the development of conductive and semiconductive materials. The electron-donating nature of the methoxy groups increases the electron density along the polymer backbone, which can enhance charge transport capabilities upon doping. bme.huacademie-sciences.fr
While the pristine polymers are typically insulating, their electrical conductivity can be substantially increased through oxidative doping. bme.hu For instance, doping polyazomethines synthesized from this diamine with iodine can lead to a significant rise in conductivity. bme.hu The final conductivity is dependent on factors such as the specific polymer structure, the concentration of the dopant, and the material's morphology. These materials are under investigation for potential use in organic electronic devices. sigmaaldrich.com
Incorporation into Optoelectronic and Fluorescent Materials
Polymers derived from this compound often exhibit photoluminescence, making them suitable for optoelectronic and fluorescent applications. The extended π-conjugation in the backbones of polymeric Schiff bases and other related polymers frequently leads to light absorption in the UV-visible range and subsequent emission in the visible spectrum.
The methoxy groups can act as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra. The fluorescence quantum yield and lifetime are critical parameters that dictate their suitability for applications such as the emissive layers in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The emission color of these materials can be tuned by carefully selecting the co-monomer used in the polymerization with this compound.
| Material Type | Potential Application |
| Conductive Polymers | Antistatic coatings, organic electronic components |
| Semiconductive Polymers | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) |
| Optoelectronic Materials | Light-emitting layers in OLEDs |
| Fluorescent Materials | Fluorescent sensors |
Structure-Property Relationship Studies in Materials Design
A fundamental aspect of materials science is understanding the relationship between the chemical structure of a monomer and the resulting properties of the polymer. nih.govresearchgate.netresearchgate.net In the case of this compound, the position and electronic nature of the methoxy groups have a predictable influence on the final polymer's characteristics.
The two electron-donating methoxy groups at the 3 and 5 positions of the benzene (B151609) ring increase the electron density of the aromatic system. This can enhance the reactivity of the amine groups during polymerization and modulate the electronic properties of the resulting polymer. Sterically, the methoxy groups can disrupt the planarity of the polymer chains, leading to a more amorphous morphology. This generally improves solubility but may slightly compromise mechanical properties and thermal stability when compared to polymers with more rigid backbones.
By systematically comparing polymers synthesized from this compound with those from other diamines, researchers can establish clear structure-property relationships. nih.gov This knowledge is instrumental in the rational design of new polymers with fine-tuned properties for specific applications, ranging from highly soluble materials for solution processing to materials with specific optoelectronic or semiconducting characteristics.
Coordination Chemistry of 3,5 Dimethoxybenzene 1,2 Diamine
Ligand Design and Chelation Properties with Transition Metals
3,5-Dimethoxybenzene-1,2-diamine is an aromatic diamine that possesses key features making it an interesting candidate for ligand design in coordination chemistry. The two adjacent amino groups on the benzene (B151609) ring allow for the formation of a stable five-membered chelate ring upon coordination to a metal center. This chelation effect, where a single ligand binds to a central metal atom at two or more points, significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.
The design of this ligand incorporates both donor groups (the two amine functionalities) and a rigid aromatic backbone. The nitrogen atoms of the amine groups act as Lewis bases, donating their lone pair of electrons to a transition metal ion, which acts as a Lewis acid. The rigid nature of the benzene ring imposes conformational constraints on the resulting metallacycle.
The chelation properties are expected to be similar to other o-phenylenediamine (B120857) derivatives, which are well-known chelating agents for a variety of transition metals, including but not limited to copper, nickel, cobalt, and zinc. nih.gov The stability of the formed complexes can be influenced by several factors, including the nature of the metal ion (its size, charge, and d-electron configuration) and the reaction conditions.
Formation of Metal-Diamine Complexes
The formation of metal complexes with this compound would typically involve the reaction of the diamine with a metal salt in a suitable solvent. The general reaction can be represented as:
Mn+ + x(3,5-(CH3O)2C6H3(NH2)2) → [M(3,5-(CH3O)2C6H3(NH2)2)x]n+
Where Mn+ is a transition metal ion and x is the number of diamine ligands, which depends on the coordination number and preferred geometry of the metal ion. For instance, a metal ion with a coordination number of four could form a complex with two diamine ligands, [M(diamine)2]n+, adopting either a square planar or tetrahedral geometry. A metal ion with a coordination number of six would likely form an octahedral complex with three diamine ligands, [M(diamine)3]n+.
Furthermore, this compound can serve as a precursor for the synthesis of more complex ligands, such as Schiff bases. Condensation of the diamine with aldehydes or ketones can yield multidentate Schiff base ligands with enhanced coordination capabilities. mocedes.org These Schiff base ligands can then be used to form a wide array of metal complexes with diverse structures and properties. scirp.org
Stereochemical Aspects and Conformational Analysis of Metal Complexes
The coordination of this compound to a metal center to form a five-membered chelate ring introduces specific stereochemical constraints. The benzene ring and the two coordinating nitrogen atoms create a relatively planar and rigid fragment. The conformation of the chelate ring itself is likely to be a puckered envelope or a twisted conformation to relieve strain, although the aromaticity of the benzene ring will favor a more planar arrangement.
For octahedral complexes of the type [M(diamine)3]n+, the possibility of optical isomerism arises. The arrangement of the three bidentate ligands around the central metal ion can result in the formation of two non-superimposable mirror images, known as enantiomers (Δ and Λ isomers). This is a common feature in the stereochemistry of tris(chelate) complexes.
Influence of the Dimethoxybenzene Moiety on Metal-Ligand Interactions
The electronic properties of the this compound ligand are significantly influenced by the presence of the two methoxy (B1213986) groups. Methoxy groups are electron-donating through resonance and electron-withdrawing through induction. In the case of the 3,5-substitution pattern, the electron-donating resonance effect increases the electron density on the benzene ring, which in turn can enhance the basicity of the amine groups. This increased basicity would lead to stronger metal-ligand bonds and potentially more stable metal complexes.
The electronic influence of substituents on the ligand can affect the redox properties of the resulting metal complex. Electron-donating groups on the ligand generally make it easier to oxidize the metal center. This tunability of electronic properties through ligand modification is a key principle in the design of catalysts and functional materials. The specific placement of the methoxy groups in this compound provides a distinct electronic environment compared to other isomers, such as the more commonly studied 4,5-dimethoxybenzene-1,2-diamine (B104307). acs.org
Potential in Metal-Organic Frameworks (MOFs) and Coordination Polymers
While there is a lack of specific reports on the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, its structural features suggest it could be a valuable building block. MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. bohrium.com The bifunctional nature of this compound allows it to act as a linker between metal centers, potentially forming one-, two-, or three-dimensional networks. mdpi.comkyoto-u.ac.jp
The related ligand, 4,5-dimethoxybenzene-1,2-diamine, has been utilized as a precursor in the synthesis of ligands for conductive MOFs. acs.org This demonstrates the utility of substituted o-phenylenediamines in creating functional framework materials. By extension, this compound could be used to create ligands that, when coordinated to metal ions, self-assemble into extended porous structures. The methoxy groups could influence the pore size and chemical environment within the MOF, potentially leading to materials with tailored properties for applications such as gas storage, separation, and catalysis. researchgate.net
The ability of the diamine to be modified, for example, through Schiff base condensation, further expands its potential in the construction of diverse coordination polymers and MOFs with tunable functionalities.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
There is a lack of specific DFT studies on 3,5-Dimethoxybenzene-1,2-diamine in the reviewed literature. In principle, DFT calculations could provide valuable insights into its electronic properties. Such calculations would typically involve the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) could be mapped to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. Analysis of global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, derived from DFT calculations, would offer a quantitative measure of the compound's reactivity and stability.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No dedicated molecular dynamics simulation studies for this compound were identified. MD simulations would be instrumental in exploring the conformational landscape of this molecule. The rotation around the C-O bonds of the methoxy (B1213986) groups and the C-N bonds of the amine groups, as well as the potential for intramolecular hydrogen bonding between the adjacent amine groups, could be systematically investigated.
These simulations could also predict the most stable conformers in different solvent environments and provide insights into the intermolecular interactions, such as hydrogen bonding and stacking, that would govern the compound's behavior in the solid state and in solution.
Quantum Chemical Analysis of Reaction Pathways and Transition States
Specific quantum chemical analyses of the reaction pathways and transition states involving this compound are not available in the current body of scientific literature. This type of analysis is crucial for understanding the mechanisms of reactions in which this diamine might participate, such as in the synthesis of heterocyclic compounds like benzodiazepines or quinoxalines.
Computational studies could be used to model the energy profiles of potential reaction pathways, locate transition state structures, and calculate activation energies. This would provide a detailed, atomistic understanding of the reaction kinetics and thermodynamics.
Predictive Modeling for Spectroscopic Response (excluding direct property listing)
There is no evidence of predictive modeling for the spectroscopic response of this compound in the reviewed literature. Computational methods, particularly time-dependent DFT (TD-DFT), are frequently used to predict spectroscopic properties such as UV-Vis and infrared (IR) spectra.
By calculating the electronic transitions and vibrational frequencies, it would be possible to theoretically generate spectra that could be compared with experimental data to confirm the molecular structure and understand the origin of the observed spectral features. Such studies would be valuable for the characterization of this compound and its derivatives.
Computational Insights into Aromaticity and Stability
A detailed computational analysis of the aromaticity and stability of this compound is currently absent from the scientific literature. The aromaticity of the benzene (B151609) ring is influenced by the electron-donating effects of the two methoxy and two amino substituents.
Computational methods can quantify aromaticity through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations would provide a deeper understanding of the electronic delocalization and resonance stability of the molecule. Furthermore, the thermodynamic stability of the compound could be assessed by calculating its heat of formation and Gibbs free energy.
Advanced Analytical Applications Through Derivatization
Development of Chromophoric and Fluorogenic Reagents based on Derivatization
3,5-Dimethoxybenzene-1,2-diamine, also known as 1,2-diamino-4,5-dimethoxybenzene, serves as a prime example of a derivatizing agent that enhances the detectability of analytes lacking native chromophores or fluorophores. The presence of the ortho-diamine functionality is key to its reactivity, while the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring play a crucial role in modulating the spectroscopic properties of the resulting derivatives.
The primary application of this reagent is in the analysis of α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143). These compounds are of significant interest due to their association with diabetic complications and other pathological conditions. The reaction of this compound with an α-dicarbonyl compound results in the formation of a quinoxaline (B1680401) derivative. This newly formed heterocyclic ring system possesses an extended π-conjugated system, which is responsible for its strong ultraviolet (UV) absorbance and, in many cases, intense fluorescence.
The development of this reagent was a significant advancement over previously used o-phenylenediamine (B120857) derivatives. The inclusion of the two methoxy groups enhances the fluorescence quantum yield of the resulting quinoxaline adduct, leading to a substantial increase in analytical sensitivity. This allows for the detection of α-dicarbonyls at picomole levels, a critical requirement for their measurement in complex biological matrices.
Methodologies for High-Performance Liquid Chromatography (HPLC) Derivatization
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, and derivatization is a powerful tool to expand its utility. The use of this compound as a pre-column derivatization reagent is a well-established methodology for the analysis of α-dicarbonyl compounds by HPLC coupled with either UV or fluorescence detection.
A typical derivatization procedure involves the reaction of the sample containing the α-dicarbonyl analyte with an excess of this compound under acidic conditions. The acid catalysis facilitates the condensation and subsequent cyclization to form the stable quinoxaline derivative. The reaction mixture can then be directly injected into the HPLC system or subjected to a solid-phase extraction (SPE) step to remove excess reagent and other interfering substances, thereby concentrating the analyte and improving the signal-to-noise ratio.
One of the key advantages of this pre-column derivatization approach is the ability to separate the resulting quinoxaline derivatives of different α-dicarbonyls on a reversed-phase HPLC column. For instance, the derivatives of glyoxal and methylglyoxal can be baseline resolved, allowing for their simultaneous quantification in a single chromatographic run. The choice of detection method, UV or fluorescence, depends on the required sensitivity, with fluorescence detection offering significantly lower limits of detection.
A pivotal study by McLellan and Thornalley in 1989 detailed a robust HPLC method for the assay of methylglyoxal in biological systems using 1,2-diamino-4,5-dimethoxybenzene. rsc.org This method laid the groundwork for subsequent research and clinical applications.
Applications in Analytical Detection and Quantification Techniques
The derivatization of α-dicarbonyl compounds with this compound has found widespread application in various fields, particularly in biomedical and clinical research. The ability to accurately quantify low concentrations of these reactive carbonyl species is crucial for understanding their role in health and disease.
A significant application is the measurement of methylglyoxal levels in the blood of diabetic patients. rsc.org Elevated levels of methylglyoxal are implicated in the formation of advanced glycation end products (AGEs), which contribute to the long-term complications of diabetes. The HPLC method using this compound has provided a reliable tool for monitoring methylglyoxal concentrations and assessing the efficacy of therapeutic interventions aimed at reducing carbonyl stress.
The table below summarizes the key performance characteristics of an HPLC method for methylglyoxal determination using this compound as a derivatizing agent, based on the findings of McLellan and Thornalley (1989). rsc.org
| Parameter | Value | Detection Method |
|---|---|---|
| Limit of Detection | 45 pmol | Absorbance |
| Limit of Detection | 10 pmol | Fluorimetric |
| Recovery | 58% | - |
| Intra-batch Coefficient of Variance | 7.7% | - |
| Inter-batch Coefficient of Variance | 30.0% | - |
Furthermore, this analytical approach has been utilized to measure methylglyoxal concentrations in various biological samples, highlighting the differences between healthy individuals and those with diabetes mellitus.
| Subject Group | Mean Methylglyoxal Concentration (nM ± SE) | Number of Subjects (n) |
|---|---|---|
| Normal Healthy Individuals | 256 ± 92 | 12 |
| Diabetic Patients | 479 ± 49 | 55 |
These data underscore the clinical relevance of this derivatization method in studying the biochemical alterations associated with diabetes.
Mechanism of Fluorescent Adduct Formation for Analytical Probes
The formation of a fluorescent adduct from the reaction of this compound and an α-dicarbonyl compound is a classic example of a condensation reaction leading to a heterocyclic system. The mechanism proceeds through a two-step process.
First, one of the amino groups of the this compound acts as a nucleophile and attacks one of the carbonyl carbons of the α-dicarbonyl compound. This is followed by the elimination of a water molecule to form a Schiff base intermediate. The second amino group then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a second dehydration step and the formation of the stable, aromatic quinoxaline ring.
The fluorescence of the resulting quinoxaline derivative is a consequence of its rigid, planar structure and the extended π-electron system. The electron-donating methoxy groups on the benzene ring play a critical role in enhancing the fluorescence intensity. They increase the electron density of the aromatic system, which generally leads to a higher quantum yield of fluorescence. The position of these substituents can also influence the excitation and emission maxima of the fluorophore. In the case of the derivative formed from methylglyoxal, 6,7-dimethoxy-2-methylquinoxaline, the methoxy groups contribute to its favorable photophysical properties, making it an excellent fluorescent probe for analytical purposes. rsc.org
This compound + α-Dicarbonyl Compound → Fluorescent Quinoxaline Derivative + 2 H₂O
This reaction is highly specific for α-dicarbonyl compounds, which contributes to the selectivity of the analytical methods based on this derivatization chemistry. The stability of the resulting quinoxaline adducts is another key advantage, allowing for reliable and reproducible quantification.
Future Research Directions and Emerging Paradigms
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are becoming central to the synthesis and modification of 3,5-Dimethoxybenzene-1,2-diamine, aiming to reduce environmental impact and enhance efficiency. primescholars.comnumberanalytics.com
Another key aspect of green chemistry is atom economy, which measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. primescholars.comjocpr.comwikipedia.org Reactions with high atom economy, such as the Diels-Alder reaction, are being explored for their ability to minimize waste. nih.gov The synthesis of this compound itself often starts from dinitrobenzene precursors, and the catalytic hydrogenation to form the diamine is a critical step where green principles can be applied. For instance, using catalysts like palladium on charcoal (Pd/C) in solvents such as methanol (B129727) is a common and relatively clean method.
The development of efficient and recyclable catalysts is also a significant area of research. rsc.org The goal is to design catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. numberanalytics.com
Exploration of Novel Reaction Pathways and Catalytic Applications
Researchers are actively investigating new reaction pathways to synthesize and utilize this compound and its derivatives, leading to the development of novel catalysts and functional molecules.
The synthesis of vicinal diamines, such as this compound, is of considerable interest due to their presence in biologically active compounds and their use as building blocks for chiral ligands and organocatalysts. rsc.org Novel synthetic strategies being explored include C-N bond-forming reactions like the ring-opening of aziridines and the diamination of olefins, as well as C-C bond-forming reactions such as the aza-Mannich and aza-Henry reactions. rsc.org
Derivatives of 1,2-benzenediamines are being developed as bifunctional organocatalysts. mdpi.com These catalysts, which can simultaneously activate both nucleophilic and electrophilic reactants, are valuable in asymmetric synthesis. mdpi.comnih.gov For example, organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold have been synthesized and their catalytic activity studied in reactions like the Michael addition. mdpi.comresearchgate.net
The unique electronic properties of this compound make it a valuable precursor for creating specialized materials. For instance, it has been used in the synthesis of a conductive metal-organic framework (MOF) for the highly sensitive and selective detection of nitric oxide. acs.org The synthesis of this MOF involved a multi-step process starting from 4,5-dimethoxybenzene-1,2-diamine (B104307), a related isomer. acs.org
Integration into Hybrid Organic-Inorganic Systems
The integration of this compound and similar diamines into hybrid organic-inorganic materials is a rapidly growing field. researchgate.netresearchgate.net These materials combine the properties of both organic and inorganic components at the nanoscale, leading to synergistic effects and novel functionalities. mdpi.comnih.gov
The sol-gel process is a common method for preparing these hybrid materials, allowing for the creation of materials with tailored properties such as biocompatibility and controlled release of active molecules. mdpi.commdpi.com Diamines can act as linkers, connecting inorganic components to form structured materials. researchgate.net For example, hybrid materials have been synthesized using diamines to bridge metal sulfate (B86663) layers, creating honeycomb-like structures. researchgate.net
These hybrid materials have a wide range of potential applications. They can be used as coatings for medical devices, in drug delivery systems, and as sensors. nih.govmdpi.com The incorporation of organic molecules like diamines can introduce specific functionalities, such as the ability to complex with metal ions for environmental monitoring. nih.gov For instance, a polyaniline-modified molybdenum disulfide hybrid material has shown efficiency in extracting and pre-concentrating trace mercury ions from water. nih.gov
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The study of this compound is a prime example of the convergence of organic chemistry and materials science. This interdisciplinary approach is crucial for designing and synthesizing advanced materials with specific, predictable properties.
In materials science, diamines are essential monomers for the production of polyamides, which are widely used plastics. nih.gov The development of bio-based diamines from renewable resources is a key goal for creating a more sustainable plastics industry. nih.gov
The unique structure of this compound, with its two amine groups and two methoxy (B1213986) groups on a benzene (B151609) ring, makes it a versatile building block for a variety of complex molecules and materials. Its derivatives are being explored for applications in electrochromic polyamides, which can change color in response to an electric current. researchgate.net The methoxy groups can influence the electronic properties and solubility of the resulting polymers. researchgate.net
Q & A
Q. What synthetic methodologies are recommended for preparing 3,5-Dimethoxybenzene-1,2-diamine?
The synthesis typically involves multi-step reactions with strict control over conditions. For example, nitro-substituted analogs (e.g., 3,5-Dinitro-1,2-phenylenediamine) are synthesized via sequential nitration and reduction steps, requiring precise temperature and stoichiometric ratios to ensure purity . For methoxy derivatives, analogous strategies may involve selective methoxylation of a precursor benzene ring followed by diamine functionalization. Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key methods include:
- NMR spectroscopy : To confirm methoxy (-OCH₃) and amino (-NH₂) group positions on the aromatic ring .
- X-ray crystallography : For resolving molecular geometry and hydrogen-bonding networks (e.g., using SHELX programs for refinement) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns .
- UV-Vis/IR spectroscopy : To study electronic transitions and functional group vibrations .
Q. What are the optimal storage conditions for this compound to ensure stability?
Store as a solid powder at -20°C under inert atmosphere (e.g., argon) to prevent oxidation of amino groups. For short-term use, 4°C storage in airtight vials is acceptable. Avoid exposure to light and moisture, which can degrade the compound .
Advanced Research Questions
Q. How can this compound be utilized in polymer synthesis or crosslinking applications?
Diamines with electron-donating methoxy groups are effective crosslinkers in epoxy resins or polyurethanes. The amino groups react with electrophilic monomers (e.g., epichlorohydrin) to form covalent networks. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to balance reactivity and steric hindrance from methoxy substituents . Kinetic studies using DSC or FTIR can monitor crosslinking efficiency .
Q. What strategies resolve contradictions in solubility data for this compound across studies?
Discrepancies often arise from varying solvent purity or crystallinity. Methodological solutions include:
Q. How does the electronic effect of methoxy groups influence the compound’s reactivity in catalytic or photochemical applications?
Methoxy groups are electron-donating, which stabilizes intermediates in redox reactions. For example, in photoactive applications, methoxy-substituted diamines exhibit redshifted absorption spectra compared to nitro analogs. Electrochemical studies (cyclic voltammetry) can quantify redox potentials and electron-transfer kinetics .
Q. What mechanistic insights guide the use of this compound in bio-conjugation or fluorescent labeling?
The amino groups enable coupling with biomolecules (e.g., proteins, DNA) via NHS ester or aldehyde linkages. For fluorescent derivatives, methoxy groups can be functionalized with fluorophores (e.g., BODIPY) through Suzuki-Miyaura cross-coupling. Reaction efficiency depends on pH and protecting group strategies to prevent side reactions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to study the compound’s thermal stability?
- TGA/DSC : Measure decomposition temperatures and enthalpy changes under controlled atmospheres.
- Isothermal aging : Monitor stability at elevated temperatures (e.g., 60°C) over 24–72 hours, analyzing degradation products via HPLC .
Q. What analytical workflows validate the purity of synthesized this compound?
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, methoxy groups increase HOMO energy, enhancing susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
